![molecular formula C8H17NO3 B1359878 Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate CAS No. 1071401-15-4](/img/structure/B1359878.png)
Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate
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Description
Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate, also known as Methyl 3-MEMAP, is an organic compound that is widely used in scientific research. It is a colorless liquid with a low melting point and is highly soluble in water and organic solvents. Methyl 3-MEMAP has a variety of uses in laboratory experiments, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a stabilizer for proteins and other biomolecules.
Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis : Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate is utilized in the stereoselective synthesis of key pharmaceutical intermediates, such as RWJ-53308, an antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Diversity-Oriented Synthesis : It is involved in the creation of novel intermediates for the synthesis of pyrimidine derivatives, which exhibit notable biological activities (Berzosa et al., 2011).
Asymmetric Synthesis : This compound is also important in the asymmetric synthesis of metabolites and pharmaceutical intermediates, aiding in the determination of stereochemistry essential for pharmacological studies (Shetty & Nelson, 1988).
Industrial and Catalytic Applications
Catalysis in Industrial Chemistry : In the field of industrial chemistry, it plays a role in the development of catalysts for the production of methyl propanoate, a precursor for polymethyl methacrylates (Clegg et al., 1999).
Biocatalysis : Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate is utilized in biocatalytic processes for the production of beta-amino acids, important in drug research (Li et al., 2013).
Biomedical Research
Antiproliferative Activity : Derivatives of this compound are synthesized for their potential antiproliferative effects against various cancer cell lines, highlighting its significance in cancer research (Božić et al., 2017).
Antimicrobial Properties : It is also investigated for its antimicrobial properties, showing bactericidal effects against various bacterial strains, which is crucial in the development of new antibiotics (Karai et al., 2017).
properties
IUPAC Name |
methyl 3-[2-methoxyethyl(methyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-9(6-7-11-2)5-4-8(10)12-3/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWRGUHDMJJGMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate |
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